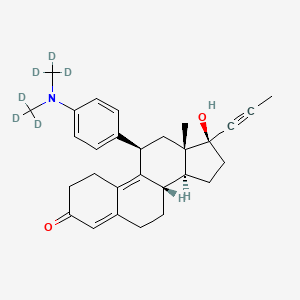
Mifepristone-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mifepristone-d6 is a deuterated form of mifepristone, a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mifepristone-d6 involves the incorporation of deuterium atoms into the mifepristone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反応の分析
Types of Reactions
Mifepristone-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs, each with distinct pharmacological properties .
科学的研究の応用
Mifepristone-d6 has a wide range of scientific research applications:
Pharmacokinetics: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mifepristone.
Endometriosis Treatment: Investigated for its potential in treating endometriosis by inhibiting the growth of endometrial tissue.
Cancer Research: Studied for its anticancer properties, particularly in hormone-dependent cancers such as breast and prostate cancer.
Cushing’s Syndrome: Used in research to explore its efficacy in treating hypercortisolism in patients with Cushing’s syndrome.
作用機序
Mifepristone-d6 exerts its effects by competitively binding to progesterone and glucocorticoid receptors, thereby blocking the action of endogenous progesterone and cortisol. This leads to the inhibition of progesterone-dependent processes such as endometrial decidualization and maintenance of pregnancy. Additionally, it increases the sensitivity of the myometrium to prostaglandins, facilitating uterine contractions .
類似化合物との比較
Similar Compounds
Mifepristone: The non-deuterated form, used primarily for medical abortion and Cushing’s syndrome.
Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.
Ulipristal Acetate: Another selective progesterone receptor modulator used for emergency contraception and treatment of uterine fibroids.
Uniqueness
Mifepristone-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and quantifying the compound in biological systems without altering its pharmacological activity .
特性
分子式 |
C29H35NO2 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3D3,4D3 |
InChIキー |
VKHAHZOOUSRJNA-SGXGQBIRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C)C([2H])([2H])[2H] |
正規SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


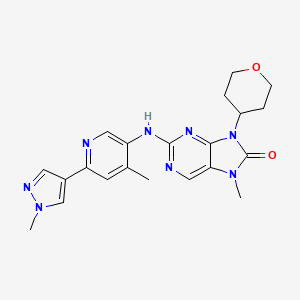
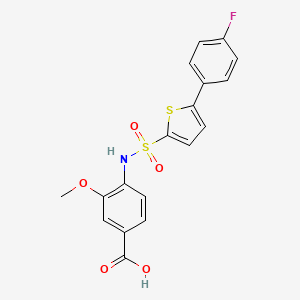
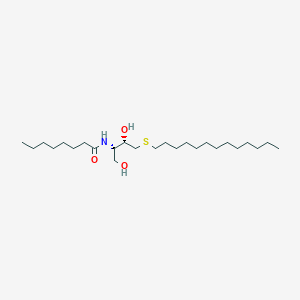
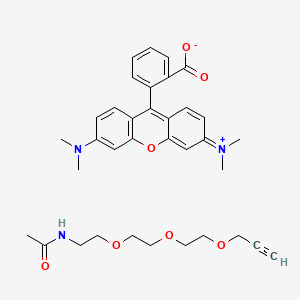
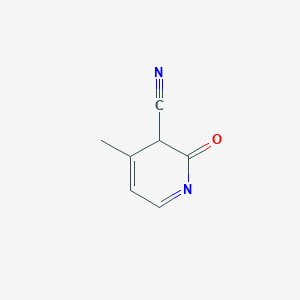
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
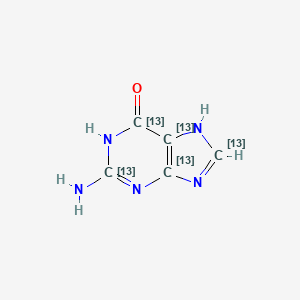
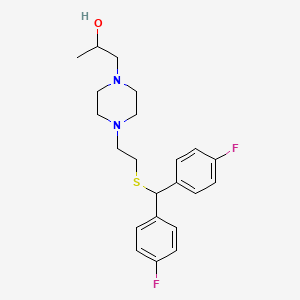
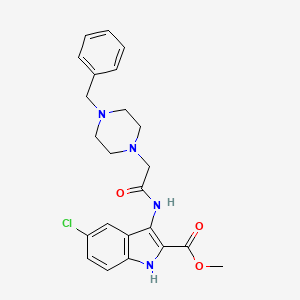
![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)
